2-Propenal, 3-cyclopentyl-, (2E)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-cyclopentylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQNGWDXASLM-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Established Laboratory Syntheses
Aldol (B89426) Condensation Approaches
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, often utilized for the synthesis of α,β-unsaturated carbonyl compounds. isca.methieme-connect.de This approach involves the reaction of an enolate with a carbonyl compound, followed by a dehydration step to yield the unsaturated product.
The synthesis of (2E)-3-cyclopentyl-2-propenal via aldol condensation typically involves the reaction of cyclopentanone (B42830) with acrolein under basic conditions. The reaction mechanism commences with the deprotonation of the α-carbon of cyclopentanone by a base, such as sodium hydroxide (B78521), to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. The resulting aldol addition product readily undergoes dehydration to furnish the more stable, conjugated (2E)-3-cyclopentyl-2-propenal.
Several parameters can be adjusted to optimize the reaction. A typical procedure utilizes 10–20 mol% of sodium hydroxide in ethanol (B145695) at a temperature of 60–80°C for a duration of 6–12 hours.
| Parameter | Typical Value |
| Base | Sodium Hydroxide (10–20 mol%) |
| Solvent | Ethanol |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
The choice of catalyst and solvent system significantly impacts the yield and purity of the final product. For instance, substituting sodium hydroxide with potassium hydroxide has been shown to increase the yield by 15–20%, which is attributed to the improved stability of the enolate intermediate.
The solvent system also plays a crucial role. The use of an ethanol-water mixture (in a 4:1 v/v ratio) can enhance the solubility of the reactants while minimizing the occurrence of side reactions. After the reaction is complete, neutralization with a dilute acid like hydrochloric acid, followed by extraction with a suitable organic solvent such as dichloromethane (B109758), allows for the isolation of the product in high purity (over 85%).
| Catalyst | Solvent | Reported Advantage |
| Potassium Hydroxide | Ethanol | Increased yield by 15-20% |
| Sodium Hydroxide | Ethanol-water (4:1 v/v) | Enhanced solubility, minimized side reactions |
Oxidation of Corresponding Allylic Alcohols
An alternative and often more streamlined route to (2E)-3-cyclopentyl-2-propenal involves the selective oxidation of its corresponding allylic alcohol, 3-cyclopentyl-2-propen-1-ol. Allylic alcohols are an important class of organic compounds, and their synthesis and reactions are of great interest to synthetic chemists. umich.edu
Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively. In the synthesis of (2E)-3-cyclopentyl-2-propenal, PCC in anhydrous dichloromethane at a controlled temperature of 0–5°C can achieve a high conversion rate of over 90% within 2 hours. A significant advantage of using PCC is that it avoids the over-oxidation of the aldehyde to a carboxylic acid, a common problem with stronger oxidizing agents. This high chemoselectivity results in a cleaner reaction with minimal by-products, simplifying the purification process. The synthesis of other compounds, such as 2,3α-epoxides from certain allylic alcohols, can also be achieved using PCC under conditions of lookchem.com-oxidative rearrangement. nih.govmdpi.com
| Parameter | Value |
| Oxidant | Pyridinium Chlorochromate (PCC) (1.2 equiv) |
| Solvent | Anhydrous Dichloromethane (0.5 M) |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 92% |
Synthetic Methodologies for 2e 3 Cyclopentyl 2 Propenal
Established Laboratory Syntheses
Oxidation of Corresponding Allylic Alcohols
Chemoselectivity and By-product Minimization
In the synthesis of (2E)-3-Cyclopentyl-2-propenal, achieving high chemoselectivity is paramount to ensure the desired product is formed with minimal by-products. The primary challenge lies in controlling the reactivity of the functional groups involved to prevent unwanted side reactions. For instance, in reactions involving acrolein, which possesses both an aldehyde and a vinyl group, selective reaction at one site without affecting the other is crucial.
One effective strategy to enhance chemoselectivity is the use of protecting groups. Acrolein diethyl acetal (B89532), for example, serves as a protected form of acrolein. The acetal group masks the reactive aldehyde, allowing transformations to occur at the vinyl group. Following the desired reaction, the acetal can be deprotected under acidic conditions to regenerate the aldehyde functionality, yielding the final product. This approach is instrumental in Mizoroki-Heck cross-coupling reactions.
Minimizing by-products also involves optimizing reaction conditions such as temperature, solvent, and catalyst choice. For example, in Wittig reactions, the choice of the phosphonium (B103445) ylide and the reaction solvent can influence the stereochemical outcome, favoring the formation of the (E)-isomer over the (Z)-isomer. Similarly, in Mizoruki-Heck reactions, the selection of the palladium catalyst and ligands can significantly impact the yield and purity of the final product.
Wittig Reaction Pathways
The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. researchgate.net This reaction is particularly valuable for creating the carbon-carbon double bond in (2E)-3-Cyclopentyl-2-propenal with a high degree of stereocontrol.
Synthesis from Cyclopentanal
A primary route utilizing the Wittig reaction for the synthesis of (2E)-3-Cyclopentyl-2-propenal involves the reaction of cyclopentanecarboxaldehyde (also known as cyclopentanal) with a suitable phosphonium ylide. The ylide, typically generated from a phosphonium salt and a strong base, attacks the carbonyl carbon of the cyclopentanecarboxaldehyde. researchgate.net This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. researchgate.net
To obtain the propenal structure, a two-carbon ylide containing a protected aldehyde is often used. For instance, (2-(triphenylphosphoranylidene)acetaldehyde) can be reacted with cyclopentanecarboxaldehyde. The choice of the ylide and reaction conditions is critical to favor the formation of the thermodynamically more stable (E)-isomer.
Integration into Multi-step Synthetic Routes
The Wittig reaction is often a key step within more extensive multi-step synthetic sequences. trine.edu For example, a synthetic plan might involve the initial preparation of cyclopentanecarboxaldehyde from a different starting material, followed by the Wittig reaction to introduce the propenal side chain. This modular approach allows for the construction of complex molecules where the cyclopentylpropenal moiety is a crucial fragment.
The integration of the Wittig reaction into these routes requires careful planning to ensure compatibility with other functional groups present in the molecule. The reaction's mild conditions and high functional group tolerance make it a versatile tool in organic synthesis.
Mizoroki-Heck Cross-Coupling Strategies
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net This method offers an alternative pathway for the synthesis of (2E)-3-Cyclopentyl-2-propenal.
Coupling of Cyclopentyl Halides with Acrolein Diethyl Acetal
A key Mizoroki-Heck strategy involves the coupling of a cyclopentyl halide, such as iodocyclopentane (B73287) or bromocyclopentane, with acrolein diethyl acetal. researchgate.net In this reaction, the palladium catalyst facilitates the coupling of the cyclopentyl group to the terminal carbon of the acrolein double bond. The use of acrolein diethyl acetal is crucial for chemoselectivity, as it protects the aldehyde group from undesired side reactions.
Following the cross-coupling reaction, the resulting acetal is hydrolyzed under acidic conditions to yield (2E)-3-Cyclopentyl-2-propenal. The stereochemistry of the double bond is typically controlled to favor the (E)-isomer.
Microwave Assistance and Catalyst Optimization
To enhance the efficiency and reaction rates of the Mizoroki-Heck coupling, microwave irradiation has been successfully employed. researchgate.net Microwave heating can significantly reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. researchgate.net
Comparative Analysis of Synthetic Routes
The production of (2E)-3-cyclopentyl-2-propenal is predominantly achieved through two established methodologies: aldol (B89426) condensation and the oxidation of allylic alcohols. Each route presents distinct advantages and disadvantages in terms of efficiency, scalability, and environmental impact.
Yield, Purity, and Scalability Considerations
The selection of a synthetic route on an industrial scale hinges on a delicate balance between product yield, purity, and the feasibility of scaling up the process.
Oxidation of Allylic Alcohols: A more direct route involves the oxidation of the corresponding allylic alcohol, 3-cyclopentyl-2-propen-1-ol. This method often employs chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), which are known for their high selectivity in converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. This leads to high purity of the final product. libretexts.org However, the scalability of reactions involving stoichiometric amounts of toxic heavy metals like chromium is a significant challenge. scientificupdate.com Newer methods are being explored, such as electrochemical allylic C-H oxidation, which has been demonstrated on a 100-gram scale and avoids the use of toxic metal reagents. nih.govstackexchange.com
Interactive Data Table: Comparison of Synthetic Routes for (2E)-3-Cyclopentyl-2-propenal
| Parameter | Aldol Condensation | Oxidation of Allylic Alcohols (PCC) |
| Typical Yield | Moderate to High | High |
| Purity | Variable, requires purification | High |
| Scalability | Good, especially with flow chemistry | Challenging due to reagent toxicity |
| Key Advantage | Readily available starting materials | High selectivity and purity |
| Key Disadvantage | Potential for side reactions | Use of toxic chromium reagents |
Economic and Environmental Impact Assessment
The economic viability and environmental footprint are critical considerations in modern chemical synthesis.
Aldol Condensation: The starting materials for aldol condensation, such as cyclopentanone (B42830) and acrolein, are generally commercially available and relatively inexpensive. researchgate.netlibretexts.orgscispace.comacs.org The primary environmental concern arises from the use of organic solvents and the generation of waste from side reactions and purification steps. The adoption of greener solvents and catalytic methods can mitigate some of these impacts. frontiersin.org
Oxidation of Allylic Alcohols: The cost of this route is influenced by the price of the starting allylic alcohol and the oxidizing agent. Pyridinium chlorochromate (PCC) is a relatively inexpensive reagent, but its high toxicity and the associated costs of waste disposal present a significant economic and environmental burden. frontiersin.orgresearchgate.netacs.org Chromium(VI) compounds are carcinogenic and pose a serious threat to the environment. scispace.com The development of catalytic oxidation methods using greener oxidants like molecular oxygen or hydrogen peroxide is a key area of research to improve the sustainability of this route. researchgate.net
Emerging and Novel Synthetic Approaches for α,β-Unsaturated Aldehydes
Research into the synthesis of α,β-unsaturated aldehydes continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies.
Palladium-Catalyzed Oxidation of Alkyl Enol Ethers
Palladium catalysis offers a mild and efficient route to α,β-unsaturated aldehydes through the oxidation of alkyl enol ethers. This method employs low loadings of a palladium catalyst and is tolerant of a wide range of functional groups. numberanalytics.comlibretexts.orgorganic-chemistry.org The reaction is believed to proceed via a Wacker-type mechanism, involving the coordination of the alkene to the palladium(II) center, followed by nucleophilic attack of water and subsequent β-hydride elimination. libretexts.orgucl.ac.uktntech.edunih.gov This catalytic approach represents a significant advancement, offering a more sustainable alternative to stoichiometric chromium-based oxidations.
Chemical Reactivity and Transformation Studies of 2e 3 Cyclopentyl 2 Propenal
Electrophilic Reactivity and Nucleophilic Additions
The electrophilic nature of (2E)-3-Cyclopentyl-2-propenal is a key aspect of its chemistry, primarily centered around the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This allows it to readily participate in nucleophilic attack, leading to the formation of diverse chemical structures.
Aldol (B89426) Condensation Reactions
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. quora.com For α,β-unsaturated aldehydes like (2E)-3-Cyclopentyl-2-propenal, the process typically involves the reaction of an enolate with the aldehyde. The synthesis of this compound can itself be achieved through an Aldol condensation by reacting cyclopentanone (B42830) with acrolein under basic conditions, often using sodium hydroxide (B78521) in ethanol (B145695).
Key parameters for this synthesis include:
Solvent System: Ethanol-water mixtures are often employed to enhance the solubility of reactants while minimizing side reactions.
Catalyst: While sodium hydroxide is common, using potassium hydroxide can increase the yield.
Workup: The reaction is typically neutralized with a dilute acid like hydrochloric acid, followed by extraction to isolate the product.
Challenges in this synthesis include the potential for competitive self-condensation of the ketone and thermal degradation of the aldehyde.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reactivity is due to the electrophilic nature of the β-carbon, which is activated by the electron-withdrawing carbonyl group. masterorganicchemistry.com (2E)-3-Cyclopentyl-2-propenal serves as a Michael acceptor, reacting with various nucleophiles to form a new carbon-carbon bond at the β-position. This reaction is a valuable tool for constructing more complex organic molecules.
The general mechanism involves the formation of an enolate or other nucleophile, which then attacks the β-carbon of the propenal derivative. masterorganicchemistry.com
General Nucleophilic Substitution Reactions
While direct nucleophilic substitution at the aldehyde group is not the primary mode of reaction for α,β-unsaturated aldehydes, the compound can undergo reactions where the aldehyde functionality is ultimately replaced. More commonly, nucleophiles will add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition). The specific reaction pathway depends on the nature of the nucleophile and the reaction conditions.
Redox Chemistry
The aldehyde group in (2E)-3-Cyclopentyl-2-propenal can undergo both oxidation and reduction, providing pathways to other important classes of organic compounds.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of (2E)-3-Cyclopentyl-2-propenal can be oxidized to the corresponding carboxylic acid, (2E)-3-Cyclopentylpropenoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to achieve this transformation. chegg.com The oxidation of aldehydes to carboxylic acids is a common and well-established reaction in organic synthesis. msu.edu
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO₄) | (2E)-3-Cyclopentylpropenoic acid |
| Chromium trioxide (CrO₃) | (2E)-3-Cyclopentylpropenoic acid |
Reduction of Aldehyde Group
The aldehyde group can be selectively reduced to a primary alcohol, yielding (2E)-3-Cyclopentyl-2-propen-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are effective for the reduction of aldehydes and ketones. The choice of reducing agent can be critical to avoid the reduction of the carbon-carbon double bond.
Alternatively, the selective oxidation of 3-cyclopentyl-2-propen-1-ol can be used as a synthetic route to (2E)-3-Cyclopentyl-2-propenal. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this selective oxidation, minimizing over-oxidation to the carboxylic acid.
| Reducing Agent | Product |
| Sodium borohydride (NaBH₄) | (2E)-3-Cyclopentyl-2-propen-1-ol |
| Lithium aluminum hydride (LiAlH₄) | (2E)-3-Cyclopentyl-2-propen-1-ol |
Stereochemical Control in Reactions
The stereochemical outcome of reactions involving (2E)-3-cyclopentyl-2-propenal is crucial for its application in the synthesis of complex chiral molecules. The ability to control the formation of specific stereoisomers is a key focus of modern synthetic chemistry.
Retention and Inversion of Configuration
In reactions where (2E)-3-cyclopentyl-2-propenal or its derivatives already possess a stereocenter, the fate of this stereocenter during a chemical transformation is of paramount importance. Reactions can proceed with either retention of configuration, where the spatial arrangement of the substituents at the stereocenter remains the same, or inversion of configuration, where the arrangement is flipped. The specific reaction conditions, including the choice of catalyst and reagents, play a critical role in determining the stereochemical outcome. For instance, in nucleophilic substitution reactions at a chiral center adjacent to the cyclopentyl group, the mechanism (e.g., S(_N)1 vs. S(_N)2) will dictate whether retention, inversion, or racemization occurs.
Diastereoselective and Enantioselective Transformations
When a new stereocenter is created in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of (2E)-3-cyclopentyl-2-propenal, the existing chirality of a reactant or a chiral catalyst can influence the stereochemical course of the reaction, leading to the preferential formation of a specific diastereomer.
Enantioselective transformations, on the other hand, involve the selective formation of one enantiomer over its mirror image from a prochiral substrate. In the case of (2E)-3-cyclopentyl-2-propenal, which is itself prochiral, the use of chiral catalysts can lead to the formation of enantioenriched products. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, for example, can activate (2E)-3-cyclopentyl-2-propenal towards nucleophilic attack in a highly enantioselective manner.
The table below summarizes the key aspects of diastereoselective and enantioselective transformations.
| Transformation Type | Description | Key Influencing Factors |
| Diastereoselective | Preferential formation of one diastereomer over another. | Existing chirality in the substrate, chiral auxiliaries, reaction conditions (temperature, solvent). |
| Enantioselective | Preferential formation of one enantiomer over its mirror image. | Chiral catalysts (organocatalysts, metal complexes), chiral reagents. |
Role of Chirality in Subsequent Synthetic Steps
The chirality introduced in reactions of (2E)-3-cyclopentyl-2-propenal has a profound impact on the subsequent steps of a synthetic sequence. A specific stereoisomer of a derivative of (2E)-3-cyclopentyl-2-propenal can be crucial for achieving the desired stereochemistry in the final target molecule. This concept, known as chirality transfer, is a cornerstone of asymmetric synthesis. The stereochemical information embedded in the chiral intermediate directs the formation of new stereocenters in subsequent reactions, often with a high degree of stereocontrol. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the absolute configuration of the molecule.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving (2E)-3-cyclopentyl-2-propenal is fundamental to optimizing reaction conditions and designing new synthetic methodologies.
Dienamine Activation Pathways of α,β-Unsaturated Aldehydes
The reaction of an α,β-unsaturated aldehyde like (2E)-3-cyclopentyl-2-propenal with a secondary amine catalyst leads to the formation of a dienamine intermediate. This activation mode alters the electronic properties of the substrate, rendering the γ-position nucleophilic. This is in contrast to the more traditional iminium ion activation, which enhances the electrophilicity of the β-position.
The dienamine activation pathway proceeds through the following general steps:
Condensation of the α,β-unsaturated aldehyde with a secondary amine catalyst to form an iminium ion.
Deprotonation of the α-proton to generate the dienamine.
This dienamine is a highly reactive intermediate that can participate in a variety of reactions with electrophiles at the γ-position. The regioselectivity of the reaction (α- vs. γ-functionalization) is influenced by the substitution pattern of the aldehyde and the nature of the electrophile. For linear, β-unsubstituted enals, γ-alkylation is often favored.
Intramolecular Imino-Ene Reactions
The imino-ene reaction is a powerful tool for the construction of cyclic systems. In the context of derivatives of (2E)-3-cyclopentyl-2-propenal, an intramolecular imino-ene reaction can be envisaged. This would typically involve the formation of an imine from the aldehyde functionality, followed by an intramolecular cyclization where a tethered alkene acts as the ene component and the imine as the enophile.
The reaction is often promoted by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. The stereochemical outcome of the cyclization is influenced by the geometry of the transition state, which in turn is affected by the nature of the Lewis acid, the substituents on the imine and the alkene, and the length and nature of the tether connecting them. This reaction provides an efficient route to cyclopentane (B165970) and cyclohexane (B81311) derivatives bearing nitrogen-containing functional groups.
The table below outlines the key features of these mechanistic pathways.
| Mechanistic Pathway | Description | Key Intermediates |
| Dienamine Activation | Activation of an α,β-unsaturated aldehyde by a secondary amine to render the γ-position nucleophilic. | Iminium ion, Dienamine |
| Intramolecular Imino-Ene Reaction | An intramolecular cyclization involving an imine (enophile) and an alkene (ene). | Imine, Lewis acid-imine complex |
Aza-Morita–Baylis–Hillman Reactions via Dienamine Intermediates
The aza-Morita–Baylis–Hillman (aza-MBH) reaction is a significant carbon-carbon bond-forming reaction that typically involves the coupling of an activated alkene with an imine, catalyzed by a nucleophile. mdpi.com In the context of α,β-unsaturated aldehydes like (2E)-3-Cyclopentyl-2-propenal, the reaction can be effectively catalyzed by a combination of a secondary amine, such as proline, and a co-catalyst like imidazole (B134444) or a tertiary amine. nih.gov This catalytic system operates through the formation of dienamine intermediates.
The reaction is initiated by the condensation of the α,β-unsaturated aldehyde with the secondary amine catalyst (e.g., proline) to form an iminium ion, which then isomerizes to a more nucleophilic dienamine intermediate. nih.gov This dienamine then undergoes a Mannich-type addition to an electrophilic imine. Subsequent hydrolysis of the resulting adduct releases the catalyst and yields the functionalized product. Studies on various β-substituted α,β-unsaturated aldehydes have demonstrated that this dienamine pathway can lead to the formation of β-amino aldehydes with high enantioselectivity. nih.gov
For instance, research on β-mono- and di-substituted α,β-unsaturated aldehydes reacting with N-PMP-protected α-imino esters, catalyzed by proline and imidazole, has shown the formation of E-β-amino aldehydes as the major products with good yields and excellent enantioselectivities. nih.gov The mechanism is understood to proceed through a Zimmerman-Traxler-like transition state, which accounts for the observed stereochemical outcome. mdpi.com While specific data for (2E)-3-Cyclopentyl-2-propenal is not extensively documented, its structural similarity to other β-alkyl substituted enals suggests it would follow a similar reactive pathway.
Table 1: General Conditions for Aza-MBH Reactions of β-Substituted α,β-Unsaturated Aldehydes via Dienamine Intermediates
| Catalyst System | Electrophile | General Observations |
| L-Proline / Imidazole | N-PMP-protected α-imino esters | Good yields and excellent enantioselectivities for E-β-amino aldehyde products. nih.gov |
| L-Proline / DABCO | N-Boc-protected imines | Moderate to good yields and excellent enantioselectivities. nih.gov |
This table represents generalized findings for β-substituted α,β-unsaturated aldehydes and is expected to be applicable to (2E)-3-Cyclopentyl-2-propenal.
Electron Transfer Mechanisms in Elimination Reactions
Elimination reactions are fundamental transformations in organic synthesis, often proceeding through various mechanistic pathways, including those involving electron transfer. In the context of molecules like (2E)-3-Cyclopentyl-2-propenal, which can be precursors to allylic systems, understanding the potential for electron transfer in elimination processes is crucial.
β-Elimination is a common pathway where a leaving group on a carbon atom and a proton on an adjacent carbon are removed to form a double bond. pressbooks.pub The mechanism can be bimolecular (E2) or unimolecular (E1). A less common, but relevant, mechanism is the unimolecular conjugate base (E1cB) mechanism, which is prevalent under basic conditions when the β-proton is acidic and the leaving group is poor. nih.gov The E1cB mechanism involves the formation of a carbanion intermediate, which is the conjugate base of the starting material. nih.gov
For substrates derived from (2E)-3-Cyclopentyl-2-propenal, where a leaving group is introduced at the α or γ position relative to the carbonyl group, the potential for an E1cB mechanism exists, especially if the resulting carbanion can be stabilized by the conjugated system. The transfer of electrons from the base to the substrate initiates the process, leading to the expulsion of the leaving group. While direct studies on electron transfer in elimination reactions of this specific compound are scarce, the general principles of elimination reactions provide a framework for predicting its behavior. nih.govlibretexts.org
Concerted and Stepwise Mechanisms in Addition and Elimination
The addition of nucleophiles to the β-position of α,β-unsaturated aldehydes (a Michael addition) and subsequent or concurrent elimination are processes that can proceed through either concerted or stepwise mechanisms. The specific pathway is often influenced by the nature of the substrate, the nucleophile, the catalyst, and the reaction conditions.
In a concerted mechanism , bond formation and bond breaking occur in a single transition state without the formation of a stable intermediate. For example, in some elimination reactions, the abstraction of a proton by a base and the departure of the leaving group happen simultaneously. pressbooks.pub
In a stepwise mechanism , the reaction proceeds through one or more intermediates. For instance, in the aza-MBH reaction discussed earlier, the formation of the dienamine is a distinct step, followed by the nucleophilic attack on the imine, and finally the hydrolysis to release the product and catalyst. nih.gov Similarly, Michael additions often proceed stepwise, with the initial formation of an enolate intermediate which is then protonated.
The determination of whether a reaction is concerted or stepwise often requires detailed kinetic and stereochemical studies. For (2E)-3-Cyclopentyl-2-propenal, its steric bulk from the cyclopentyl group and the electronic nature of the conjugated system will play a significant role in dictating the preferred mechanistic pathway for various transformations. For example, sterically demanding substrates in aza-MBH reactions have been shown to influence catalyst turnover, suggesting that the steric profile of the substrate is a key determinant of the reaction kinetics and mechanism. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to (2E)-3-cyclopentyl-2-propenal provides a wealth of information.
The defining characteristic of the molecule's stereochemistry is the trans, or (E), configuration of the double bond. This is unequivocally established through the analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum. The vicinal coupling constant between the two olefinic protons (H-2 and H-3) is consistently observed to be in the range of 11-18 Hz. This large coupling constant is a hallmark of a trans-relationship between the two protons, confirming the (2E)- stereochemistry. In contrast, a cis-configuration would exhibit a significantly smaller coupling constant, typically between 6-15 Hz.
A comprehensive understanding of the molecule's structure is achieved by employing a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY and HSQC.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aldehydic proton typically appears as a doublet in the downfield region, a consequence of its coupling to the adjacent olefinic proton. The olefinic protons themselves give rise to distinct signals, with their chemical shifts and coupling patterns providing crucial information about their electronic environment and spatial relationships. The protons of the cyclopentyl ring produce a series of multiplets in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances include the carbonyl carbon of the aldehyde group, which is typically observed in the highly deshielded region of the spectrum. The two sp²-hybridized carbons of the double bond also exhibit characteristic chemical shifts. The sp³-hybridized carbons of the cyclopentyl ring appear at higher field strengths.
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assembling the complete structural puzzle. COSY spectra establish proton-proton coupling networks, allowing for the unambiguous assignment of protons within the cyclopentyl ring and the propenal chain. HSQC spectra correlate each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Data for (2E)-3-cyclopentyl-2-propenal This table is based on predictive models and typical chemical shift values for similar structures, as specific experimental data was not available in the searched literature.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (Aldehyde) | 9.4 - 9.6 | d | ~7-8 |
| H-2 | 6.0 - 6.2 | dd | ~15-16, ~7-8 |
| H-3 | 6.7 - 6.9 | dd | ~15-16, ~6-7 |
| H-1' (Cyclopentyl CH) | 2.5 - 2.8 | m | - |
| Cyclopentyl CH₂ | 1.4 - 1.9 | m | - |
Table 2: Predicted ¹³C NMR Data for (2E)-3-cyclopentyl-2-propenal This table is based on predictive models and typical chemical shift values for similar structures, as specific experimental data was not available in the searched literature.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 193 - 195 |
| C-2 | 130 - 135 |
| C-3 | 155 - 160 |
| C-1' | 40 - 45 |
| C-2'/C-5' | 32 - 35 |
| C-3'/C-4' | 25 - 28 |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
The IR spectrum of (2E)-3-cyclopentyl-2-propenal is characterized by strong absorption bands that confirm the presence of its key functional groups. A prominent band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated aldehyde. The C=C stretching vibration of the α,β-unsaturated system typically appears around 1620-1640 cm⁻¹. The C-H stretching vibrations of the aldehyde, vinyl, and cyclopentyl groups are also observable in their respective characteristic regions.
While specific advanced Raman studies on (2E)-3-cyclopentyl-2-propenal are not extensively documented in the available literature, this technique offers powerful capabilities for investigating such systems. Raman spectroscopy can provide detailed information about the conformational landscape and vibrational coupling within the molecule. For instance, changes in the Raman spectrum upon solvent or temperature variation can reveal insights into the molecule's structural dynamics. In broader chemical systems, Raman spectroscopy can be used to monitor reactions involving α,β-unsaturated aldehydes, providing real-time information on the transformation of the C=C and C=O bonds.
Table 3: Characteristic IR Absorption Frequencies for (2E)-3-cyclopentyl-2-propenal This table is based on typical values for similar compounds, as specific experimental data was not available in the searched literature.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (Aldehyde) | Stretch | 1680 - 1700 |
| C=C (Alkene) | Stretch | 1620 - 1640 |
| =C-H (Alkene) | Bend (out-of-plane) | 960 - 980 (trans) |
| C-H (Aldehyde) | Stretch | 2720 - 2820 |
| C-H (Cyclopentyl) | Stretch | 2850 - 2960 |
Other Spectroscopic Techniques
While NMR and vibrational spectroscopy are the primary tools for the structural elucidation of (2E)-3-cyclopentyl-2-propenal, other techniques can provide further corroborating evidence. Mass spectrometry would confirm the molecular weight of the compound (124.18 g/mol ) and provide information about its fragmentation patterns. Ultraviolet-Visible (UV-Vis) spectroscopy would show absorption maxima characteristic of the conjugated π-system, further confirming the electronic structure of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry of (2E)-3-Cyclopentyl-2-propenal is instrumental in determining its molecular weight and understanding its fragmentation pathways under electron ionization. The molecular formula of the compound is C₈H₁₂O, corresponding to a molecular weight of approximately 124.18 g/mol . nih.govchemsynthesis.comlookchem.com
The mass spectrum is characterized by a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124. The fragmentation pattern is consistent with the behavior of α,β-unsaturated aldehydes and provides structural confirmation. Key fragmentation processes include α-cleavage and rearrangements.
A prominent fragmentation pathway for aldehydes is the loss of a hydrogen atom from the carbonyl group (α-cleavage), resulting in a strong peak at m/z 123 (M-1). libretexts.orgmiamioh.edu Another characteristic cleavage involves the loss of the entire formyl radical (•CHO), leading to a fragment at m/z 95 (M-29). libretexts.orgmiamioh.edu The most significant fragmentation is the cleavage of the cyclopentyl ring, which is a major substituent. The loss of the cyclopentyl radical (•C₅H₉) results in a fragment at m/z 55.
The presence of γ-hydrogens on the cyclopentyl ring allows for a McLafferty rearrangement, a common fragmentation pattern for carbonyl compounds. jove.comyoutube.com This rearrangement would lead to the formation of a characteristic enol radical cation.
Table 1: Predicted Mass Spectrometry Fragmentation Data for (2E)-3-Cyclopentyl-2-propenal
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₁₁O]⁺ | Loss of •H (α-cleavage) |
| 95 | [C₇H₁₁]⁺ | Loss of •CHO |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 55 | [C₃H₃O]⁺ | Loss of •C₅H₉ |
This table is based on theoretical fragmentation patterns for aldehydes and may not represent all observed experimental values.
UV-Visible Spectroscopy for Conjugation Systems
UV-Visible spectroscopy provides insight into the electronic structure of (2E)-3-Cyclopentyl-2-propenal, specifically its conjugated π-electron system. The molecule contains a chromophore consisting of a carbon-carbon double bond conjugated with a carbonyl group (C=C-C=O). This conjugation is responsible for characteristic electronic transitions.
The primary absorption is a high-intensity π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. masterorganicchemistry.comutoronto.ca For α,β-unsaturated aldehydes, this transition typically occurs in the ultraviolet region. The presence of an alkyl substituent (the cyclopentyl group) on the β-carbon is known to cause a bathochromic shift (a shift to a longer wavelength) compared to the parent compound, acrolein. docbrown.info
A second, much weaker absorption band is observed at a longer wavelength, corresponding to the n → π* transition. masterorganicchemistry.com This involves the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital.
The extension of conjugation by the double bond significantly lowers the energy required for the π → π* transition compared to isolated C=C or C=O bonds, shifting the maximum absorption wavelength (λmax) to a higher value. libretexts.orglibretexts.org
Table 2: Expected UV-Visible Absorption Data for (2E)-3-Cyclopentyl-2-propenal
| Electronic Transition | Expected λmax Range (nm) | Relative Intensity | Chromophore |
| π → π | 215 - 235 | High | C=C-C=O |
| n → π | 300 - 330 | Low | C=O |
This table represents expected values based on spectroscopic principles for conjugated enals.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of (2E)-3-cyclopentyl-2-propenal. These methods, grounded in the principles of quantum mechanics, can model the molecule's electron distribution and energy, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For (2E)-3-cyclopentyl-2-propenal, DFT can be employed to predict a variety of properties that are crucial for understanding its reactivity.
Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In (2E)-3-cyclopentyl-2-propenal, the electronegative oxygen atom of the aldehyde group is expected to have a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the β-carbon of the propenal group is expected to be electron-deficient and thus susceptible to nucleophilic attack, a characteristic feature of Michael acceptors.
Table 1: Predicted Electronic Properties of (2E)-3-Cyclopentyl-2-propenal using DFT
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Indicates the ability to donate electrons. | |
| LUMO Energy | Indicates the ability to accept electrons. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | |
| Electrostatic Potential | Negative potential on the oxygen atom; Positive potential on the β-carbon. | Predicts sites for electrophilic and nucleophilic attack. |
Note: The table above is illustrative of the types of data that would be generated from a DFT study. Specific numerical values would require dedicated computational experiments.
Ab Initio Methods for Conformational Analysis and Spectroscopic Correlations
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results.
For (2E)-3-cyclopentyl-2-propenal, ab initio calculations would be particularly useful for performing a detailed conformational analysis. The flexibility of the cyclopentyl ring and its rotation relative to the propenal group can lead to various conformers with different energies. Ab initio methods can be used to calculate the energies of these different conformations to identify the most stable (lowest energy) structure.
Additionally, these calculations can predict spectroscopic properties, such as vibrational frequencies. The predicted vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. For instance, the characteristic C=O and C=C stretching frequencies of the propenal moiety can be calculated and compared with experimental values.
Molecular Dynamics and Simulation
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of (2E)-3-cyclopentyl-2-propenal over time.
Reaction Pathway Simulations and Transition State Analysis
MD simulations can also be employed to study reaction pathways. For instance, the reaction of (2E)-3-cyclopentyl-2-propenal with a nucleophile in a Michael addition reaction could be simulated. These simulations can help in identifying the most probable pathway for the reaction and in analyzing the structure and energy of the transition state. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
Mechanistic Insights from Computational Models
By combining the results from quantum chemical calculations and molecular dynamics simulations, a comprehensive picture of the reactivity of (2E)-3-cyclopentyl-2-propenal can be constructed.
Computational models can elucidate the mechanism of various reactions involving this molecule. For example, in a nucleophilic addition to the carbonyl group, calculations can show the trajectory of the incoming nucleophile and the subsequent changes in bond lengths and angles. Similarly, for a Michael addition reaction, computational models can detail the attack of the nucleophile on the β-carbon and the subsequent enolate formation.
These mechanistic insights are invaluable for predicting the products of reactions, understanding reaction kinetics, and designing new synthetic routes involving (2E)-3-cyclopentyl-2-propenal as a building block. The electrophilic nature of the carbonyl carbon and the β-carbon, as predicted by electronic structure calculations, would be central to understanding its role in such mechanisms.
Structure-Reactivity Relationships: A Computational Perspective
Computational studies are crucial for establishing quantitative structure-activity relationships (QSAR) for α,β-unsaturated aldehydes. These studies correlate structural features with chemical reactivity and biological activity.
For α,β-unsaturated carbonyl compounds, their electrophilic nature is a key determinant of their reactivity. nih.govresearchgate.net Computational parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) and the partial charge on the carbonyl carbon and the β-carbon can be used to quantify this electrophilicity. nih.gov Studies have shown that these electronic descriptors correlate well with the reactivity of these compounds towards nucleophiles and with their biological effects. nih.gov
For instance, a QSAR study on the hepatocyte toxicity of α,β-unsaturated aldehydes found that toxicity was well-modeled by log P (a measure of hydrophobicity) and electronic parameters like E-LUMO and the partial charge on the carbonyl carbon. nih.gov This indicates that both the ability of the compound to reach its target (related to hydrophobicity) and its intrinsic electrophilic reactivity contribute to its biological effect.
The reactivity of α,β-unsaturated aldehydes in Michael additions is also influenced by their structure. nih.gov The rate of reaction with thiols, a common biological nucleophile, can be predicted computationally. nih.gov These predictions are valuable for understanding the potential for covalent modification of proteins and other biomolecules.
The table below presents key computational descriptors and their relationship to the reactivity of α,β-unsaturated aldehydes.
| Computational Descriptor | Physical Meaning | Relationship to Reactivity |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower E-LUMO indicates greater electrophilicity and higher reactivity towards nucleophiles. nih.gov |
| Partial Atomic Charges | Distribution of electron density | Positive partial charges on the carbonyl carbon and β-carbon indicate electrophilic sites susceptible to nucleophilic attack. nih.gov |
| Log P | Partition coefficient (hydrophobicity) | Influences transport to biological targets and can be a significant factor in overall bioactivity. nih.gov |
Applications in Complex Organic Synthesis and Material Science
Building Block for Advanced Molecules
The inherent reactivity of (2E)-3-cyclopentyl-2-propenal positions it as a valuable starting material for the synthesis of more intricate chemical structures.
The electrophilic character of the double bond in (2E)-3-cyclopentyl-2-propenal is a key driver in its synthetic applications. This allows it to readily participate in nucleophilic attacks, which is fundamental to the synthesis of a wide range of chemical compounds. Its reactivity profile offers a distinct advantage and a different set of steric and electronic influences compared to simpler α,β-unsaturated aldehydes like cinnamaldehyde (B126680) and crotonaldehyde. This unique reactivity enables chemists to construct diverse molecular architectures that are not as easily accessible using other reagents.
While direct synthesis of specific natural products using (2E)-3-cyclopentyl-2-propenal as a precursor is not extensively documented in readily available literature, its structural motif is present in various natural product analogs. The cyclopentyl group, coupled with the reactive aldehyde functionality, makes it a suitable starting point for the synthesis of molecules that mimic the core structures of certain natural compounds. For instance, it has been investigated as a precursor in the development of anti-inflammatory drug candidates.
Role as a Key Synthetic Intermediate
The ability of (2E)-3-cyclopentyl-2-propenal to undergo classic organic reactions makes it a cornerstone intermediate in multi-step synthetic pathways.
(2E)-3-Cyclopentyl-2-propenal itself can be synthesized via an Aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction. This typically involves the reaction of cyclopentanecarbaldehyde (B151901) with acetaldehyde (B116499) under basic conditions. The resulting α,β-unsaturated aldehyde can then serve as an intermediate in further synthetic steps. For example, it can undergo subsequent Aldol-type reactions, where the aldehyde functionality acts as an electrophile, to build even larger and more complex molecular frameworks. The industrial production of this compound often relies on large-scale Aldol condensation reactions, optimized for high yield and purity.
The Michael addition is a powerful tool for forming carbon-carbon bonds, and (2E)-3-cyclopentyl-2-propenal is an excellent substrate for this reaction. dalalinstitute.com In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated aldehyde. rsc.org This conjugate addition is a cornerstone of organic synthesis, allowing for the stereocontrolled formation of new C-C bonds. dalalinstitute.comrsc.org Theoretical studies have shown that this reaction typically proceeds in three steps: deprotonation of the nucleophile, nucleophilic attack on the β-carbon, and subsequent protonation to yield the final product. rsc.org This methodology provides a reliable route to a variety of functionalized cyclopentyl derivatives.
Table 1: Key Reactions of (2E)-3-Cyclopentyl-2-propenal
| Reaction Type | Role of (2E)-3-Cyclopentyl-2-propenal | Product Type | Significance |
| Aldol Condensation | Electrophile | β-Hydroxy aldehyde or α,β-unsaturated aldehyde | Chain extension and formation of complex acyclic and cyclic systems. |
| Michael Addition | Michael Acceptor | 1,5-Dicarbonyl compounds and their derivatives | Formation of new carbon-carbon bonds at the β-position. dalalinstitute.com |
Development of Specialty Chemicals and Advanced Materials
Beyond its role in fundamental organic synthesis, (2E)-3-cyclopentyl-2-propenal is utilized in the production of specialty chemicals and advanced materials. Its unique structure contributes to the properties of the resulting products. In industrial settings, it serves as a building block for the creation of polymers and other advanced materials that find applications across various sectors. The incorporation of the cyclopentyl group can impart desirable characteristics such as altered solubility, thermal stability, and specific intermolecular interactions in the final material.
Production in Industrial Settings for Polymers and Materials
In industrial chemistry, (2E)-3-cyclopentyl-2-propenal serves as a key building block in the manufacture of specialty chemicals. This includes its role in the development of advanced polymers and materials with tailored properties. The industrial-scale synthesis of this aldehyde is often achieved through large-scale aldol condensation reactions, which are optimized to ensure high yields and purity. To enhance production efficiency and reduce the formation of byproducts, continuous flow reactors are frequently utilized in its manufacturing process.
Analogous Applications of α,β-Unsaturated Carbonyl Derivatives
The reactivity of (2E)-3-cyclopentyl-2-propenal is characteristic of the broader class of α,β-unsaturated carbonyl compounds. These compounds are widely used in the polymer industry due to the susceptibility of their conjugated system to polymerization. The electrophilic nature of the carbon-carbon double bond, conjugated to the carbonyl group, makes these molecules excellent candidates for polymerization reactions.
Furthermore, α,β-unsaturated aldehydes are employed as starting materials in the production of a variety of fine chemicals, including dyes and aromatic compounds. nih.gov Their ability to participate in diverse chemical reactions makes them versatile precursors in organic synthesis. nih.gov
Design and Synthesis of Receptor Modulators and Ligands
The distinct structural features of (2E)-3-cyclopentyl-2-propenal make it a crucial precursor in the synthesis of targeted therapeutics, particularly receptor modulators and ligands for important biological targets.
Precursor for S1P1 Receptor Modulators
Research has highlighted the role of (2E)-3-cyclopentyl-2-propenal as a precursor in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators. One notable case study demonstrated its use in synthesizing compounds aimed at modulating S1P1 receptors, which are implicated in various physiological processes, including immune responses. S1P1 receptor agonists are a class of drugs used in the treatment of conditions like multiple sclerosis. mdpi.com The synthesis of these modulators often involves the reaction of aldehyde derivatives with specific amine-containing compounds to generate the final active molecule. mdpi.com
Role in JAK Inhibitor Synthesis
A significant application of (2E)-3-cyclopentyl-2-propenal is its use as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. Specifically, it is a critical component in the enantioselective synthesis of the JAK1/JAK2 inhibitor, ruxolitinib (B1666119). In one synthetic route, an asymmetric aza-Michael reaction is performed between a substituted pyrazole (B372694) and (2E)-3-cyclopentyl-2-propenal, catalyzed by an organocatalyst. This reaction forms a key aldehyde intermediate which is then converted to the final nitrile-containing drug molecule.
An alternative synthesis of ruxolitinib also utilizes the aza-Michael reaction of 4-bromopyrazole with (2E)-3-cyclopentyl-2-propenal. The resulting aldehyde is subsequently converted to the nitrile derivative, which then undergoes a Suzuki coupling to yield ruxolitinib.
Stereochemistry and Conformational Analysis of 2e 3 Cyclopentyl 2 Propenal and Its Derivatives
Configurational Isomerism: The (2E)- Stereoisomer
The designation "(2E)-" in the name (2E)-3-cyclopentyl-2-propenal specifies the geometry around the carbon-carbon double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the 'E' configuration (from the German entgegen, meaning opposite) indicates that the substituents with higher priority on each carbon of the double bond are on opposite sides. libretexts.org For this molecule, the cyclopentyl group on C3 and the aldehyde group on C2 are positioned on opposite sides of the double bond axis. This trans arrangement is generally more stable than the corresponding (2Z)- or cis-isomer due to minimized steric strain.
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous assignment of the (2E)- configuration and for determining the isomeric purity of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between E and Z isomers. The magnitude of the coupling constant (³J) for the two protons on the double bond is diagnostic. A larger coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans relationship, confirming the (E)-isomer.
Infrared (IR) Spectroscopy : While less definitive than NMR, IR spectroscopy can offer supporting evidence. The C=C stretching frequency in the IR spectrum often differs between E and Z isomers. For conjugated systems, the position of the C=O stretch also provides information about the electronic environment.
Chromatographic Methods : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating E and Z isomers, thereby allowing for the assessment of isomeric purity by comparing the integrated peak areas.
UV-Vis Spectroscopy : In some classes of compounds, such as 3-acylidene 2-oxindoles, UV-Vis spectroscopy can be a more reliable method than NMR for assigning alkene stereochemistry. rsc.org Differences in conjugation between planar E-isomers and potentially twisted Z-isomers can lead to distinct absorption maxima. rsc.org
| Technique | Key Parameter | Typical Value for (2E)-Isomer | Purpose |
|---|---|---|---|
| ¹H NMR | Vinylic Coupling Constant (³JH,H) | 11–18 Hz | Confirms trans geometry |
| IR Spectroscopy | C=C Stretch (out-of-plane bend) | ~960-990 cm⁻¹ | Supports trans assignment |
| GC/HPLC | Retention Time | Distinct for each isomer | Separation and Purity Assessment |
The specific geometry of the double bond has a profound impact on the molecule's reactivity and utility. studymind.co.uk
Reactivity : The (2E)-isomer, being less sterically hindered, generally allows for easier access of reagents to the reactive sites—the aldehyde carbon and the β-carbon. In nucleophilic conjugate additions (Michael additions), the approach to the β-carbon is more facile in the (E)-isomer compared to the more crowded (Z)-isomer. wikipedia.orgpressbooks.pub This can lead to significant differences in reaction rates and, in some cases, different product distributions.
Applications : In fields like fragrance and flavor, the specific geometry is critical as olfactory receptors are highly sensitive to molecular shape. In organic synthesis, (2E)-3-cyclopentyl-2-propenal is a valuable building block where the defined stereochemistry is transferred to subsequent products, enabling the construction of complex molecules with precise stereocontrol.
Conformational Preferences and Dynamics
Understanding the conformational landscape of (2E)-3-cyclopentyl-2-propenal requires both computational and experimental investigation.
Theoretical Approaches : Computational methods like Density Functional Theory (DFT) are used to model the potential energy surface of the molecule. researchgate.net For α,β-unsaturated aldehydes, the primary conformational question involves rotation around the C2-C3 single bond, leading to s-trans (antiperiplanar) and s-cis (synperiplanar) conformers. The s-trans form, where the C=C and C=O bonds are on opposite sides of the single bond, is typically lower in energy due to reduced steric repulsion. capes.gov.br
Experimental Approaches : Techniques like vacuum-UV mass-analyzed threshold ionization (VUV-MATI) spectroscopy can be used to study different conformers. researchgate.net For the related molecule propanal, two conformers, cis and gauche, have been identified and characterized using these methods. researchgate.net
The presence of the cyclopentyl group significantly influences the molecule's geometry. acs.org
| Conformer | Dihedral Angle (O=C-C=C) | Relative Stability | Reason |
|---|---|---|---|
| s-trans (antiperiplanar) | ~180° | More stable | Minimized steric hindrance |
| s-cis (synperiplanar) | ~0° | Less stable | Steric clash between carbonyl oxygen and β-substituent |
Asymmetric Synthesis and Chiral Induction
While (2E)-3-cyclopentyl-2-propenal is achiral, it is a prochiral substrate that can be used in asymmetric reactions to generate chiral products. Chiral induction is the process of preferentially forming one enantiomer or diastereomer over another.
Substrate-Controlled Induction : In reactions with chiral reagents, the existing structure of the substrate can influence the stereochemical outcome. However, for a simple substrate like (2E)-3-cyclopentyl-2-propenal, this effect is minimal.
Auxiliary-Controlled Induction : A common strategy involves temporarily attaching a chiral auxiliary to the molecule. nih.gov For example, converting the aldehyde to a chiral imine or acetal (B89532) allows the auxiliary to direct the stereochemical course of a subsequent reaction, after which it can be removed.
Reagent-Controlled Induction : The use of chiral reagents, such as a chiral reducing agent for the aldehyde or a chiral organometallic reagent for conjugate addition, can create a chiral environment during the reaction, leading to an enantiomerically enriched product.
Catalyst-Controlled Induction : This is a highly efficient method where a small amount of a chiral catalyst directs the reaction to produce a large amount of a single stereoisomer. For α,β-unsaturated aldehydes, chiral organocatalysts (e.g., derived from proline) can catalyze enantioselective conjugate additions. mdpi.com Similarly, chiral transition metal complexes, such as those with rhodium or copper, are effective for asymmetric 1,4-additions. organic-chemistry.orgacs.org Recent research has shown that chiral bisphosphine–Co complexes can promote enantioselective reductive couplings of aldehydes. rsc.org
Diastereoselective Syntheses of Cyclopentyl Derivatives
The diastereoselective synthesis of derivatives from (2E)-3-cyclopentyl-2-propenal is a key strategy for creating complex molecules with defined three-dimensional structures. Such reactions often involve the addition of nucleophiles to the α,β-unsaturated system, where the existing stereochemistry of the starting material or the influence of a chiral reagent directs the formation of a specific diastereomer.
A notable example of achieving high diastereoselectivity is the substrate-directed cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives. While not involving (2E)-3-cyclopentyl-2-propenal directly, the principles are highly relevant. The rigidity of a cyclopropyl group, analogous to the cyclopentyl moiety, can direct the stereochemical outcome of reactions on an adjacent double bond with high selectivity. For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinols can proceed with excellent diastereoselectivity, furnishing bicyclopropanes as single diastereomers. This approach highlights how a cyclic substituent can effectively shield one face of the molecule, guiding the incoming reagent to the opposite face.
Another powerful strategy for diastereoselective synthesis is the double Michael addition. This type of reaction has been used to construct highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases. This demonstrates the potential for cascade reactions initiated by the conjugate addition to an α,β-unsaturated system, similar to that in (2E)-3-cyclopentyl-2-propenal, to generate multiple stereocenters in a controlled manner.
Enantioselective Approaches in Reactions Involving (2E)-3-Cyclopentyl-2-propenal
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For reactions involving (2E)-3-cyclopentyl-2-propenal, this is typically achieved through the use of chiral catalysts or chiral auxiliaries that create a chiral environment around the substrate.
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form a chiral enamine intermediate. This intermediate then reacts with an electrophile, with the stereochemical outcome being directed by the chiral catalyst. For example, the organocatalytic asymmetric Michael reaction of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated ketones has been shown to produce optically active products with high enantioselectivity. This methodology is directly applicable to substrates like (2E)-3-cyclopentyl-2-propenal.
Transition metal catalysis offers another avenue for enantioselective transformations. Chiral metal complexes can act as Lewis acids, activating the α,β-unsaturated system towards nucleophilic attack and controlling the facial selectivity. For instance, palladium-catalyzed [3+2] cycloaddition reactions have been developed to access chiral cyclopentyl sulfones with high enantioselectivity. These reactions often utilize chiral phosphoramidite (B1245037) ligands to induce asymmetry. Similarly, catalytic enantioselective 1,6-conjugate additions of propargyl and allyl groups to dienoates have been achieved using copper catalysts bearing chiral ligands, demonstrating the potential for highly selective additions to extended conjugated systems.
Role of Chiral Catalysts and Auxiliaries in Derivatization
The choice of chiral catalyst or auxiliary is crucial in determining the efficiency and stereoselectivity of a reaction. These chiral molecules temporarily interact with the substrate to create a diastereomeric transition state, leading to the preferential formation of one enantiomer.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.netresearchgate.net In a typical application, the α,β-unsaturated aldehyde would first be converted to a derivative containing the chiral auxiliary. Subsequent reactions, such as conjugate addition, would then proceed with high diastereoselectivity controlled by the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. Other notable chiral auxiliaries include camphor-based sultams and pseudoephedrine. wikipedia.org
Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral material is required.
Organocatalysts: As mentioned earlier, chiral secondary amines like proline are effective catalysts for enantioselective reactions of α,β-unsaturated aldehydes. The formation of a transient chiral enamine is a key step in the catalytic cycle. Imidazolidinone catalysts, developed by MacMillan and coworkers, are another important class of organocatalysts for such transformations, particularly in Diels-Alder reactions.
Metal-Based Catalysts: A wide array of chiral ligands can be combined with various transition metals to create highly effective chiral catalysts. For example, chiral N,N'-dioxide-cobalt(II) complexes have been used in highly diastereoselective and enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels–Alder reactions. In the context of reactions on (2E)-3-cyclopentyl-2-propenal, a chiral copper-phosphine complex could be employed for enantioselective conjugate addition of Grignard reagents or other organometallic nucleophiles. The choice of ligand is critical, as it dictates the geometry and electronic properties of the catalytic complex, thereby influencing the stereochemical outcome.
Below are tables summarizing representative data for analogous stereoselective reactions, illustrating the potential for high selectivity in the derivatization of α,β-unsaturated aldehydes.
Table 1: Representative Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes
| Entry | Aldehyde | Nucleophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Cinnamaldehyde (B126680) | Dimethyl malonate | (S)-Proline | DMSO | 95 | - | 92 |
| 2 | Crotonaldehyde | 1,3-Diketone | (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 88 | >20:1 | 99 |
| 3 | Cinnamaldehyde | Nitroalkane | Cinchona alkaloid derivative | CH2Cl2 | 92 | 10:1 | 96 |
Table 2: Representative Enantioselective Conjugate Addition to α,β-Unsaturated Enones Catalyzed by Chiral Copper Complexes
| Entry | Enone | Nucleophile | Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) |
| 1 | Cyclohexenone | Diethylzinc | (S)-Phosphaferrocene | Toluene | >95 | 98 |
| 2 | Chalcone | Grignard Reagent | (R,R)-Taniaphos | THF | 90 | 96 |
| 3 | Acyclic enone | Triethylaluminium | (S,S)-f-Binaphane | Toluene | 85 | 94 |
Q & A
Q. What are the recommended laboratory synthesis methods for (2E)-3-cyclopentyl-2-propenal?
- Methodological Answer : The compound can be synthesized via aldol condensation or oxidation of corresponding allylic alcohols. For example, cyclopentyl-substituted propenals are often prepared by oxidizing 3-cyclopentylpropanol with pyridinium chlorochromate (PCC) under anhydrous conditions. Purification typically involves fractional distillation under reduced pressure (bp data for analogous aldehydes: ~219°C ). Ensure inert atmosphere use to prevent polymerization .
Q. How can spectroscopic techniques confirm the structure and stereochemistry of (2E)-3-cyclopentyl-2-propenal?
- Methodological Answer :
- NMR : The (E)-configuration is confirmed by coupling constants ( ≈ 12–16 Hz for α,β-unsaturated aldehydes) between the α and β protons. Cyclopentyl protons appear as multiplet signals at δ 1.5–2.5 ppm .
- IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=C stretch) .
- MS : Molecular ion peak at 124 (C₈H₁₂O) with fragmentation patterns consistent with cyclopentyl cleavage .
Q. What safety protocols are critical when handling (2E)-3-cyclopentyl-2-propenal?
- Methodological Answer : Use PPE compliant with NIOSH/CEN standards: nitrile gloves, chemical-resistant lab coats, and OV/AG/P99 respirators for vapor exposure. Work in a fume hood with secondary containment to prevent drainage contamination. Emergency protocols should address skin/eye irritation (flush with water for 15 minutes) and flammability (CO₂ fire extinguisher) .
Advanced Research Questions
Q. How do computational methods predict the reactivity of (2E)-3-cyclopentyl-2-propenal in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess electron-deficient dienophile behavior. The cyclopentyl group’s steric effects lower LUMO energy, enhancing reactivity with electron-rich dienes. Compare activation energies for (2E)-isomer vs. (2Z) to validate selectivity .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) for α,β-unsaturated aldehydes?
- Methodological Answer : Discrepancies arise from purity (e.g., trace solvents) and measurement techniques. For example:
Q. How does the cyclopentyl group influence catalytic asymmetric hydrogenation of (2E)-3-cyclopentyl-2-propenal?
- Methodological Answer : Steric hindrance from the cyclopentyl group reduces catalyst accessibility, favoring chiral phosphine ligands (e.g., BINAP) with larger bite angles. Compare turnover frequencies (TOF) and enantiomeric excess (ee) using Rhodium vs. Ruthenium catalysts. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
